![molecular formula C16H22Cl2O2 B14650189 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one CAS No. 51326-40-0](/img/structure/B14650189.png)
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C16H22Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and an octyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one typically involves the chlorination of acetophenone derivatives. One common method is to dissolve the acetophenone in glacial acetic acid and introduce dry chlorine gas while maintaining the reaction temperature below 60°C. The reaction mixture is then treated with ice water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and separation techniques such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 2,2-dichloro-1-[4-(octyloxy)phenyl]ethanol.
Oxidation: Formation of 2,2-dichloro-1-[4-(octyloxy)phenyl]acetic acid.
Scientific Research Applications
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroacetophenone: Similar structure but lacks the octyloxy group.
1,1-Dichloroacetophenone: Another derivative with different substitution patterns.
2,4-Dichloroacetophenone: Contains chlorine atoms at different positions on the phenyl ring.
Uniqueness
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
51326-40-0 |
|---|---|
Molecular Formula |
C16H22Cl2O2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-octoxyphenyl)ethanone |
InChI |
InChI=1S/C16H22Cl2O2/c1-2-3-4-5-6-7-12-20-14-10-8-13(9-11-14)15(19)16(17)18/h8-11,16H,2-7,12H2,1H3 |
InChI Key |
MEEISXIINHYHPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


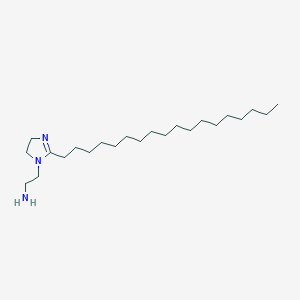
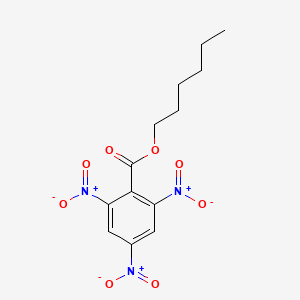
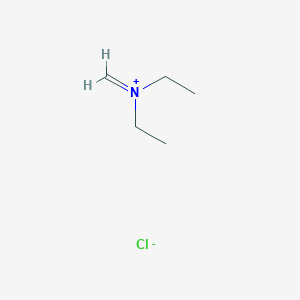


![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
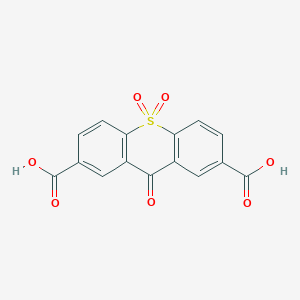
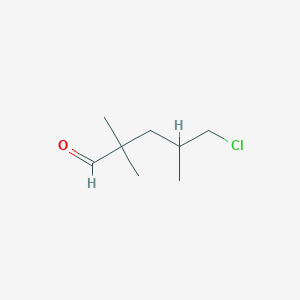


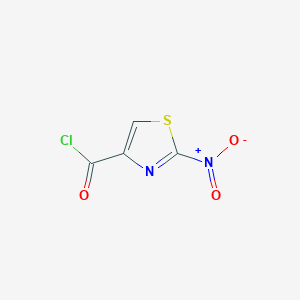
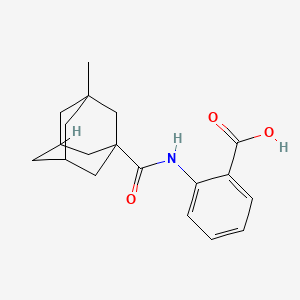
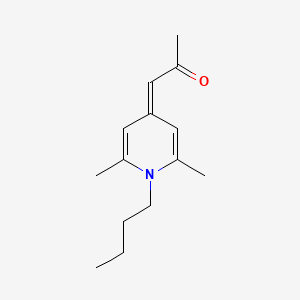
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
